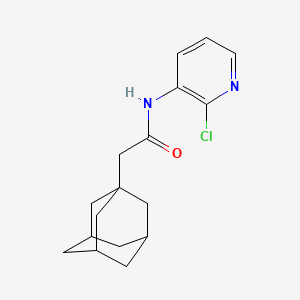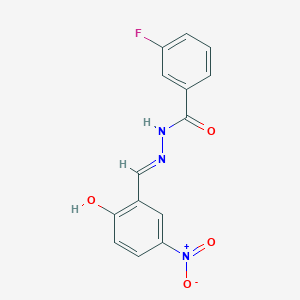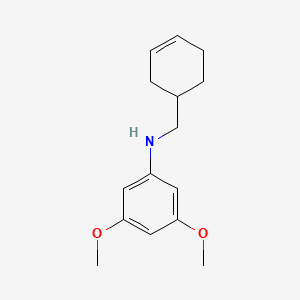
2-(1-adamantyl)-N-(2-chloro-3-pyridinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-adamantyl)-N-(2-chloro-3-pyridinyl)acetamide, also known as ACPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. ACPA belongs to the class of compounds known as cannabinoid receptor agonists, which interact with the endocannabinoid system in the body.
Mecanismo De Acción
2-(1-adamantyl)-N-(2-chloro-3-pyridinyl)acetamide interacts with the endocannabinoid system in the body, specifically with the CB1 and CB2 receptors. 2-(1-adamantyl)-N-(2-chloro-3-pyridinyl)acetamide is a selective CB1 receptor agonist, which means that it binds to and activates the CB1 receptor. This activation leads to a decrease in the release of neurotransmitters such as glutamate and substance P, which are involved in pain signaling. Additionally, 2-(1-adamantyl)-N-(2-chloro-3-pyridinyl)acetamide has been shown to activate the CB2 receptor, which is involved in immune system regulation.
Biochemical and Physiological Effects:
2-(1-adamantyl)-N-(2-chloro-3-pyridinyl)acetamide has been shown to have several biochemical and physiological effects. It has been shown to reduce pain and inflammation, as well as to protect against neuronal damage. 2-(1-adamantyl)-N-(2-chloro-3-pyridinyl)acetamide has been shown to decrease the release of pro-inflammatory cytokines, such as TNF-α and IL-1β, and to increase the release of anti-inflammatory cytokines, such as IL-10. Additionally, 2-(1-adamantyl)-N-(2-chloro-3-pyridinyl)acetamide has been shown to increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which promote neuronal survival and growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(1-adamantyl)-N-(2-chloro-3-pyridinyl)acetamide has several advantages for lab experiments. It has a high potency and selectivity for the CB1 receptor, which makes it a useful tool for studying the endocannabinoid system. Additionally, 2-(1-adamantyl)-N-(2-chloro-3-pyridinyl)acetamide has a long half-life, which allows for sustained activation of the CB1 receptor. However, 2-(1-adamantyl)-N-(2-chloro-3-pyridinyl)acetamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, 2-(1-adamantyl)-N-(2-chloro-3-pyridinyl)acetamide has been shown to have some off-target effects, which can complicate interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on 2-(1-adamantyl)-N-(2-chloro-3-pyridinyl)acetamide. One area of research is the development of more potent and selective CB1 receptor agonists. Another area of research is the investigation of the potential of 2-(1-adamantyl)-N-(2-chloro-3-pyridinyl)acetamide as an anti-cancer agent. Additionally, further research is needed to elucidate the mechanisms of action of 2-(1-adamantyl)-N-(2-chloro-3-pyridinyl)acetamide and to understand its effects on different cell types and in different disease models.
Métodos De Síntesis
The synthesis of 2-(1-adamantyl)-N-(2-chloro-3-pyridinyl)acetamide involves a series of chemical reactions, starting with the reaction of adamantane with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with 2-chloro-3-pyridinecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield 2-(1-adamantyl)-N-(2-chloro-3-pyridinyl)acetamide. This synthesis method has been optimized to yield high purity and high yield of 2-(1-adamantyl)-N-(2-chloro-3-pyridinyl)acetamide.
Aplicaciones Científicas De Investigación
2-(1-adamantyl)-N-(2-chloro-3-pyridinyl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to have analgesic, anti-inflammatory, and neuroprotective properties. 2-(1-adamantyl)-N-(2-chloro-3-pyridinyl)acetamide has been shown to be effective in the treatment of neuropathic pain, inflammatory bowel disease, and multiple sclerosis. Additionally, 2-(1-adamantyl)-N-(2-chloro-3-pyridinyl)acetamide has been shown to have potential as an anti-cancer agent, as it induces cell death in cancer cells.
Propiedades
IUPAC Name |
2-(1-adamantyl)-N-(2-chloropyridin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O/c18-16-14(2-1-3-19-16)20-15(21)10-17-7-11-4-12(8-17)6-13(5-11)9-17/h1-3,11-13H,4-10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTDUKGAURGEDTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=C(N=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloropyridin-3-yl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine dihydrochloride](/img/structure/B6055041.png)
![2-[(4-isopropyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6055046.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluoro-2-methoxybenzyl)-N-methyl-3-piperidinamine](/img/structure/B6055048.png)
![1-(2,3-dihydroxypropyl)-N-[3-(2-furyl)phenyl]-4-piperidinecarboxamide](/img/structure/B6055059.png)
![1-(1-cyclohexyl-3-piperidinyl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-N-(3-pyridinylmethyl)methanamine](/img/structure/B6055063.png)

![5-benzylidene-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6055081.png)
![5-[(2,6-difluorophenoxy)methyl]-N-(1-phenylcyclopropyl)-3-isoxazolecarboxamide](/img/structure/B6055103.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B6055111.png)
![(2-ethoxy-5-{[3-(4-fluorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]methyl}phenyl)methanol](/img/structure/B6055126.png)
![6-(3-fluorophenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B6055129.png)
![(2E)-N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-3-(2-thienyl)acrylamide](/img/structure/B6055130.png)

![4-bromo-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6055139.png)